molecular formula C16H26N2O3 B12835435 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid

2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid

Cat. No.: B12835435
M. Wt: 294.39 g/mol
InChI Key: RWGCDSLIOXIYCO-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is a functionalized 1,3-diazaadamantane derivative, a nitrogen-containing analog of the adamantane scaffold. The 1,3-diazaadamantane core is typically synthesized from available reagents through methods such as the condensation of ketones with hexamethylenetetramine, involving successive Mannich reactions . The incorporation of nitrogen atoms into the adamantane structure significantly alters its physical and chemical properties, most notably leading to reduced lipophilicity compared to its adamantane counterparts, which can profoundly influence bioavailability and interactions with biological targets . Compounds based on the 1,3-diazaadamantane skeleton have demonstrated pronounced and diverse biological activities in research settings, making them a promising scaffold in medical chemistry and pharmacology . Derivatives of this heterocyclic system have been investigated for their potential antiviral activity, with some compounds shown to be effective against influenza virus strains, potentially through mechanisms such as blocking the viral M2 ion channel . Furthermore, the 1,3-diazaadamantane structure is a key feature in certain naturally occurring alkaloids, underscoring its biological relevance . The specific substitutions on the core structure, including the methyl, propyl, and carboxylic acid groups in this compound, are critical for fine-tuning its properties and optimizing its interaction with specific enzymatic or receptor targets. This makes 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid a valuable chemical tool for researchers exploring new therapeutic agents in areas such as virology and infectious diseases.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

2-methyl-6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid

InChI

InChI=1S/C16H26N2O3/c1-4-6-15-8-17-10-16(7-5-2,12(15)19)11-18(9-15)14(17,3)13(20)21/h4-11H2,1-3H3,(H,20,21)

InChI Key

RWGCDSLIOXIYCO-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)CCC

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dipropyl-6-oxo-1,3-diazaadamantane Core

  • Reaction: Condensation of dipropyl-substituted ketones with urotropine in the presence of acetic acid and n-butanol.
  • Conditions: Reflux for approximately 3 hours.
  • Workup: Removal of solvent by distillation, followed by recrystallization from hexane.
  • Yield: Typically high (around 80% for similar compounds).

This step forms the 5,7-dipropyl-6-oxo-1,3-diazaadamantane intermediate, which contains the keto group at position 6.

Introduction of the 2-Methyl and Carboxylic Acid Groups

  • Oxidation and functional group transformation: The keto group at position 6 can be converted to a carboxylic acid at position 2 through controlled oxidation and rearrangement steps.
  • Alternative approach: Condensation with pyruvic acid or levulinic acid derivatives can introduce the carboxyl functionality directly during the cage formation.
  • Purification: Acid hydrolysis and neutralization steps are used to isolate the carboxylic acid derivative.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Product Yield (%) Notes
1 Dipropyl ketone + urotropine, acetic acid, n-butanol, reflux 3 h 5,7-Dipropyl-6-oxo-1,3-diazaadamantane ~80 Mannich condensation forming diazaadamantane core
2 Acid hydrolysis (4N HCl, reflux 5 h), neutralization with NaOH 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid 70-75 Conversion of keto to carboxylic acid group

Research Findings and Characterization Data

  • NMR Spectroscopy: Proton NMR shows characteristic signals for methyl and propyl groups, as well as signals corresponding to the diazaadamantane cage protons.
  • IR Spectroscopy: Strong absorption bands near 1710 cm⁻¹ indicate the presence of the keto and carboxylic acid carbonyl groups.
  • Elemental Analysis: Confirms the expected carbon, hydrogen, and nitrogen content consistent with the proposed structure.
  • Chromatography: Thin-layer chromatography (TLC) using propanol-water mixtures effectively monitors reaction progress and purity.

Notes on Alternative Synthetic Routes

  • Some studies have explored reductive amination and Curtius rearrangement pathways to access related azaadamantane derivatives, but these are less common for the specific 2-methyl-6-oxo-5,7-dipropyl derivative.
  • Protection strategies such as Boc-protection of nitrogen atoms and formation of ketal derivatives have been reported to improve yields and facilitate purification in related compounds.
  • The use of ethylene glycol and acid catalysts can form spiroketal intermediates, which may be further transformed into the target acid.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Mannich condensation of ketones with urotropine Dipropyl ketones, urotropine, acetic acid, n-butanol Reflux 3 h High yield, straightforward Requires careful control of acid concentration
Acid hydrolysis and neutralization 4N HCl, NaOH Reflux 5 h Efficient conversion to carboxylic acid Possible side reactions if conditions are harsh
Reductive amination (alternative) Keto intermediates, reducing agents Room temp to reflux Useful for related derivatives Lower overall yield, more steps
Protection/deprotection strategies Boc anhydride, ethylene glycol Room temp to reflux Improves purity and stability Additional synthetic steps

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in classical acid-catalyzed and nucleophilic substitution reactions:

  • Esterification : Reacts with ethanol under acid catalysis to form ethyl esters.
    Example: Reaction with ethanol/sulfuric acid yields ethyl 2-methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylate (yield: 76%, m.p. 155°C) .
    Key IR shifts : Loss of broad -OH stretch (~3365 cm⁻¹) and appearance of ester C=O at 1738 cm⁻¹ .

  • Amidation : Forms hydrazide derivatives with hydrazine hydrate.
    Example: Cyclization with hydrazine produces pyrazolidinone-fused analogs (yield: 63–71%) .

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationEthanol/H₂SO₄, refluxEthyl ester76
AmidationHydrazine hydrate, ethanolHydrazide63–71

Ketone Reactivity

The 6-oxo group undergoes nucleophilic additions and reductions:

  • Enolate Formation : Reacts with strong bases (e.g., K₂CO₃) to generate enolates for α-functionalization .
    Mechanistic Insight : Enolate intermediates participate in Michael additions with ethyl cyanoacrylates, forming α-cyano-β-ketoesters .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though yields remain unreported in available literature.

Cyclization and Heterocycle Formation

The diazaadamantane core facilitates intramolecular cyclization:

  • Pyrazolidinone Synthesis : Reaction with hydrazine hydrate induces cyclization, forming fused pyrazolidinone rings (m.p. 219–220°C) .
    Key NMR Data :

    • δ 1.41 ppm (s, 3H, CH₃)

    • δ 11.62 ppm (br.s, 1H, COOH) .

Catalytic C–C Bond Cleavage

Under copper catalysis, derivatives of this compound undergo α-C–C bond cleavage in tetralone analogs, yielding hydroxylated or cleaved products .
Experimental Conditions :

  • Catalyst: Cu(OAc)₂

  • Base: hppH (1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine)

  • Solvent: DMSO, room temperature .

Outcome :

  • Competitive pathways between hydroxylation and cleavage depend on steric and electronic factors .

Biological Derivatization

While primarily a synthetic target, its derivatives show weak antioxidant activity:

  • MDA (Malondialdehyde) Inhibition : Carboxyethyl derivatives reduce lipid peroxidation by up to 28% at 10⁻³ M concentration .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing complex organic molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution reactions. Its unique structure allows for the development of derivatives with tailored properties.

Recent studies have highlighted the compound's potential biological activities:

  • Cytotoxicity: The compound exhibits significant cytotoxic effects against cancer cell lines. In assays against MCF-7 (breast cancer) and A-549 (lung cancer) cells, it demonstrated IC50 values of 22.09 µg/mL and 6.40 µg/mL, respectively.
CompoundCell LineIC50 (µg/mL)
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantaneMCF-722.09
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantaneA-5496.40
  • Antioxidant Activity: Evaluated through DPPH radical scavenging assays, it showed moderate antioxidant activity with an IC50 value of 45.0 µM.
CompoundDPPH Scavenging IC50 (µM)
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane45.0

Medicine

The compound is being investigated for therapeutic applications in drug development and delivery systems due to its ability to interact with specific molecular targets in biological pathways .

Case Studies

A notable case study involved synthesizing various diazaadamantane derivatives to evaluate their biological properties. The structure–activity relationship (SAR) indicated that specific substitutions on the diazaadamantane core significantly influence biological activity .

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid include other diazaadamantane derivatives with different substituents and functional groups. Examples include:

  • 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxamide
  • 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylate

Uniqueness

The uniqueness of 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid lies in its specific structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is a compound belonging to the diazaadamantane family, known for its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, antioxidant properties, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is C13H20N2O3C_{13}H_{20}N_2O_3. The compound features a diazaadamantane core structure, which is characterized by two nitrogen atoms incorporated into an adamantane framework. This structural configuration contributes to its biological activity.

Cytotoxicity

Recent studies have indicated that compounds within the diazaadamantane class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study assessed the cytotoxicity of related compounds using the MTT assay against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The results showed that several derivatives demonstrated promising IC50 values:

CompoundCell LineIC50 (µg/mL)
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantaneMCF-722.09
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantaneA-5496.40

The observed cytotoxicity suggests that this compound may serve as a lead for developing new anticancer agents .

Antioxidant Activity

Antioxidant properties were evaluated using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). The compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid. The IC50 values for DPPH radical scavenging were noted as follows:

CompoundDPPH Scavenging IC50 (µM)
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane45.0

These findings indicate that while the compound has some antioxidant potential, further modifications may enhance its efficacy .

The mechanism by which 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane exerts its biological effects is thought to involve interactions with cellular targets that regulate apoptosis and oxidative stress. Studies have shown that treatment with this compound leads to morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and nuclear disintegration .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of diazaadamantanes for their biological properties. Researchers synthesized various compounds and tested them against different cancer cell lines. The results highlighted the structure-activity relationship (SAR), suggesting that specific substitutions on the diazaadamantane core can significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For adamantane derivatives, refluxing in acetic acid with sodium acetate (as a base catalyst) is a common approach . Adjusting stoichiometric ratios of reactants (e.g., propyl substituents) and reaction time (3–5 hours) can optimize yield. Purification via recrystallization from DMF/acetic acid mixtures is recommended to remove unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the adamantane core and propyl/oxo substituents.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve spatial arrangements of substituents .
  • Infrared spectroscopy (IR) to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.

Q. What are the critical stability parameters for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation of the oxo group. Degradation can be tracked via:

  • HPLC-PDA to detect byproducts.
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How does the steric and electronic environment of the dipropyl substituents influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Computational studies (DFT or molecular docking) can model steric hindrance and electron density distribution. Experimentally, compare reactivity with analogs (e.g., shorter alkyl chains) in:

  • Kinetic assays (e.g., enzyme inhibition studies).
  • Spectroscopic titration (e.g., fluorescence quenching to assess binding affinity).
  • X-ray crystallography of ligand-protein complexes to map steric interactions .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Impurities like unreacted intermediates or oxidation byproducts require:

  • Ultra-HPLC (UHPLC) coupled with QTOF-MS for high-resolution separation and identification.
  • Capacitive sensor arrays (adapted from nucleic acid detection methods) to detect dielectric variations caused by impurities .
  • Standard addition methods to calibrate for matrix effects in complex mixtures.

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. null effects) be systematically addressed?

  • Methodological Answer : Design a standardized panel of assays:

  • MIC (Minimum Inhibitory Concentration) tests across bacterial/fungal strains.
  • Cytotoxicity screening (e.g., MTT assay on mammalian cells) to rule out non-specific effects.
  • Meta-analysis of existing data to identify variables (e.g., solvent choice, cell line variability) .

Key Considerations for Experimental Design

  • Contradiction Management : When conflicting data arise (e.g., biological activity), replicate experiments under controlled conditions (pH, temperature, cell lines) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays).
  • Safety Protocols : Handle with PPE in fume hoods; avoid inhalation/contact due to limited toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.